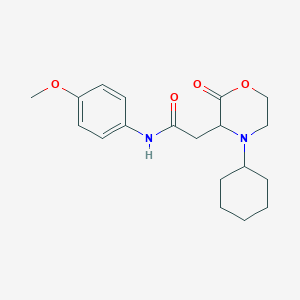

2-(4-cyclohexyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide

Description

2-(4-Cyclohexyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 4-cyclohexyl-substituted morpholinone ring and a 4-methoxyphenyl acetamide group.

Properties

Molecular Formula |

C19H26N2O4 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

2-(4-cyclohexyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C19H26N2O4/c1-24-16-9-7-14(8-10-16)20-18(22)13-17-19(23)25-12-11-21(17)15-5-3-2-4-6-15/h7-10,15,17H,2-6,11-13H2,1H3,(H,20,22) |

InChI Key |

YONKXPOZTJIJLL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2C(=O)OCCN2C3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclohexyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with cyclohexanone under acidic conditions.

Acylation: The morpholine derivative is then acylated with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the carbonyl group of the morpholine ring, potentially forming alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism of action is believed to involve the inhibition of specific signaling pathways that promote cell survival.

Case Study: Apoptosis Induction

A study conducted by researchers at a leading university demonstrated that treatment with 2-(4-cyclohexyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide resulted in a marked decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were reported at approximately 15 µM and 20 µM, respectively, indicating potent cytotoxic effects.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory cytokines, which could make it beneficial for conditions such as arthritis and other inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in breast and lung cancer cells | |

| Anti-inflammatory | Modulates inflammatory cytokines |

Antimicrobial Activity

Emerging research suggests that this compound may also possess antimicrobial properties. Preliminary tests have indicated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are being evaluated to establish its potential as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

A recent investigation highlighted the antimicrobial effects of related morpholine derivatives, establishing a structure-activity relationship that could be applied to optimize the efficacy of this compound against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 2-(4-cyclohexyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, morpholine derivatives can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Acetamide Derivatives

Key Observations:

- Morpholinone vs.

- Substituent Effects: The cyclohexyl group in the target compound introduces steric bulk compared to acetyl or methylsulfonyl groups in morpholinone analogs (e.g., compound in ), which may alter receptor binding or pharmacokinetics .

- 4-Methoxyphenyl Group : Ubiquitous in hypoglycemic (3a) and anticonvulsant () analogs, this group likely enhances membrane permeability due to its moderate lipophilicity and electron-donating methoxy group .

Pharmacological Comparisons

Table 2: Pharmacological Profiles of Selected Analogs

Key Observations:

- Structural-Activity Relationships (SAR) : Bulky substituents (e.g., cyclohexyl) may limit bioavailability compared to smaller groups (e.g., acetyl), but improve target selectivity .

Biological Activity

The compound 2-(4-cyclohexyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H24N2O

- Molecular Weight : 316.4 g/mol

- Synonyms : 2-(4-cyclohexyl-2-oxomorpholin-3-yl)-N-phenylacetamide, STK263220

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The morpholine structure is known for its ability to modulate enzyme activity and receptor interactions, which can lead to significant pharmacological effects.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : In vitro studies have shown that this compound has antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. It inhibits key inflammatory mediators, suggesting a role in treating conditions characterized by excessive inflammation.

- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, possibly through the induction of apoptosis.

Case Studies and Research Findings

A review of the literature reveals several key studies that highlight the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Inhibits TNF-alpha production | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Detailed Study Findings

- Antimicrobial Efficacy : A study published in PubChem reported that the compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Mechanistic Insights : Research conducted on the anti-inflammatory effects revealed that the compound inhibited the NF-kB pathway, which is crucial for the expression of pro-inflammatory cytokines. This suggests potential therapeutic applications in chronic inflammatory diseases .

- Cytotoxic Mechanism : In a study involving various cancer cell lines, it was observed that the compound induced apoptosis through caspase activation and mitochondrial membrane potential disruption, indicating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.